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molecular formula C14H14N2O2 B8599995 2-Amino-4-(benzyloxy)benzamide

2-Amino-4-(benzyloxy)benzamide

Cat. No. B8599995
M. Wt: 242.27 g/mol
InChI Key: MYANGSXXCMXLRQ-UHFFFAOYSA-N
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Patent
US09308207B2

Procedure details

To a solution of 95% NaH (1.82 g, 72.30 mmol) in DMF (100 mL) at 10° C. was added 2-amino-4-hydroxybenzamide (10.0 g, 66.72 mmol) in portions, maintaining the internal temperature at ca. 15° C. The cooling bath was removed, and the solution was allowed to warm to 40° C. over 25 min. The mixture was cooled to 10° C. and a solution of benzyl bromide (7.8 mL, 66.72 mmol) in DMF (20 mL) was added dropwise, and the mixture was allowed to warm to rt. After stirring for 20 h at rt, the mixture was cooled in an ice bath and quenched by addition of aq ammonium chloride. The solution was concentrated and diluted with water. The precipitate was collected by filtration, and the filtrate was extracted with EtOAc. The precipitate from above and the ethyl acetate extracts were combined and chromatographed on silica gel eluting with 20-80% EtOAc/DCM to afford 2-amino-4-(benzyloxy)benzamide as a solid (6.8 g, 43%). 1H NMR (300 MHz, DMSO-d6) δ ppm 5.04 (s, 2H) 6.14 (dd, J=8.76, 2.54 Hz, 1H) 6.27 (d, J=2.64 Hz, 1H) 6.71 (bs, 2H) 7.26-7.58 (m, 6H). LC-MS (ESI) m/z 243 (M+H)+.
Name
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:12]=[C:11]([OH:13])[CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C=O)C>[NH2:3][C:4]1[CH:12]=[C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:10]=[CH:9][C:5]=1[C:6]([NH2:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.82 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC(=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 40° C. over 25 min
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by addition of aq ammonium chloride
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 20-80% EtOAc/DCM

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C=CC(=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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